(2-Ethoxyphenyl)urea

Description

BenchChem offers high-quality (2-Ethoxyphenyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Ethoxyphenyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.

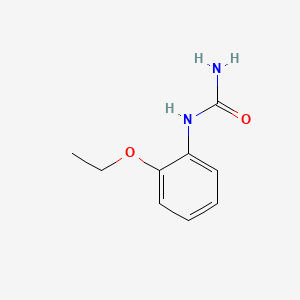

Structure

3D Structure

Properties

IUPAC Name |

(2-ethoxyphenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-2-13-8-6-4-3-5-7(8)11-9(10)12/h3-6H,2H2,1H3,(H3,10,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSEYRQNLQSOUKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20163863 | |

| Record name | Urea, (o-ethoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20163863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148-70-9 | |

| Record name | N-(2-Ethoxyphenyl)urea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=148-70-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Urea, (o-ethoxyphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000148709 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Urea, (o-ethoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20163863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(2-Ethoxyphenyl)urea: A Technical Guide for Drug Development Professionals

Introduction: Navigating the Isomeric Landscape of Ethoxyphenylurea

In the realm of medicinal chemistry, the precise arrangement of functional groups on an aromatic scaffold is paramount to a compound's biological activity and pharmacokinetic profile. This guide provides a detailed technical overview of (2-Ethoxyphenyl)urea, a molecule of interest for researchers and drug development professionals. It is critical to distinguish this ortho-substituted isomer from its more extensively documented counterparts, (4-Ethoxyphenyl)urea (also known as Dulcin) and (3-Ethoxyphenyl)urea. While comprehensive data for (2-Ethoxyphenyl)urea is less prevalent in readily accessible literature, this guide will synthesize established principles of organic chemistry and medicinal chemistry to provide a robust framework for its synthesis, characterization, and potential applications.

A thorough search of chemical databases reveals a notable scarcity of a specific, consistently reported CAS number for (2-Ethoxyphenyl)urea. In contrast, its para-isomer, (4-Ethoxyphenyl)urea, is well-documented with CAS Number 150-69-6[1][2][3][4]. This discrepancy underscores the less common nature of the ortho-isomer and highlights the importance of precise nomenclature in chemical procurement and research. For the purpose of this guide, we will proceed with a systematic exploration of the synthesis and predicted properties of the target molecule, (2-Ethoxyphenyl)urea.

Molecular Structure and Identification

The molecular structure of (2-Ethoxyphenyl)urea features a urea functional group attached to a benzene ring at the 1-position, with an ethoxy group at the adjacent 2-position.

Caption: Molecular Structure of (2-Ethoxyphenyl)urea.

Synthesis Protocol: A Representative Approach

While a specific, optimized synthesis for (2-Ethoxyphenyl)urea is not widely published, a reliable protocol can be extrapolated from the well-established synthesis of its isomers, such as Dulcin ((4-Ethoxyphenyl)urea)[5][6][7]. The fundamental reaction involves the condensation of the corresponding aniline derivative with urea. The key to synthesizing the ortho-isomer is the use of 2-ethoxyaniline (o-phenetidine) as the starting material.

Reaction Scheme:

Caption: Proposed Synthesis Workflow for (2-Ethoxyphenyl)urea.

Step-by-Step Methodology:

-

Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, combine 2-ethoxyaniline (1.0 eq) and urea (4.0 eq).

-

Acidification and Solubilization: Add water, a catalytic amount of concentrated hydrochloric acid, and glacial acetic acid to the flask. Swirl to ensure a homogenous suspension. The acidic environment protonates the aniline, increasing its solubility and facilitating the reaction.

-

Reaction: Heat the mixture to a vigorous reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction mechanism is believed to proceed through the in situ formation of isocyanic acid from urea, which is then attacked by the nucleophilic amine of 2-ethoxyaniline[8].

-

Product Precipitation: Continue heating until the reaction is complete, which may be indicated by the precipitation of the product from the solution.

-

Isolation: Cool the reaction mixture to room temperature, followed by an ice bath to maximize precipitation. Collect the crude product by vacuum filtration and wash with cold water to remove unreacted urea and other water-soluble impurities.

-

Purification: The crude (2-Ethoxyphenyl)urea can be purified by recrystallization from boiling water or a suitable organic solvent system (e.g., ethanol/water) to yield the final product as a crystalline solid.

Physicochemical Properties: An Estimation

Due to the limited availability of experimental data for (2-Ethoxyphenyl)urea, the following table presents a combination of calculated and estimated properties, with data for the well-characterized (4-Ethoxyphenyl)urea provided for comparison.

| Property | (2-Ethoxyphenyl)urea (Estimated) | (4-Ethoxyphenyl)urea (Experimental) |

| Molecular Formula | C₉H₁₂N₂O₂ | C₉H₁₂N₂O₂[2][4] |

| Molecular Weight | 180.21 g/mol | 180.21 g/mol [3] |

| Appearance | White to off-white crystalline solid | White needle-like crystals or powder[2] |

| Melting Point | Likely lower than the para-isomer due to potential intramolecular hydrogen bonding and less efficient crystal packing. | 173-174 °C[5] |

| Solubility | Expected to have low solubility in water, soluble in polar organic solvents. | Slightly soluble in water; soluble in alcohol. |

| logP (calculated) | Similar to the para-isomer, likely in the range of 1.0-1.5. | 1.28 (estimated)[2] |

Relevance and Potential in Drug Development

The urea moiety is a privileged scaffold in medicinal chemistry, known for its ability to form strong hydrogen bonds with biological targets such as enzymes and receptors[9]. The two N-H groups act as hydrogen bond donors, while the carbonyl oxygen serves as a hydrogen bond acceptor. This property is instrumental in the design of numerous therapeutic agents.

Influence of the Ortho-Ethoxy Group:

The positioning of the ethoxy group at the ortho position is expected to have a significant impact on the molecule's conformation and, consequently, its biological activity.

-

Conformational Restriction: The steric bulk of the ortho-ethoxy group can restrict the rotation around the C(aryl)-N bond, influencing the orientation of the urea moiety relative to the phenyl ring. This can be advantageous in drug design, as it may lock the molecule into a bioactive conformation, leading to higher affinity and selectivity for its target. The use of ortho-substituents to create rigid three-dimensional structures is a recognized strategy to "escape from flatland" in drug discovery[10].

-

Intramolecular Hydrogen Bonding: The potential for an intramolecular hydrogen bond between the urea N-H and the ether oxygen of the ethoxy group could further stabilize a specific conformation. This has been observed in other ortho-substituted phenylureas[9].

-

Modulation of Physicochemical Properties: The ethoxy group will influence the lipophilicity and metabolic stability of the compound. The ortho position may shield the urea functionality from certain metabolic enzymes, potentially improving the pharmacokinetic profile compared to its isomers.

Potential Therapeutic Applications:

While specific biological activities for (2-Ethoxyphenyl)urea are not well-documented, the broader class of arylureas has demonstrated a wide range of therapeutic effects, including:

-

Kinase Inhibition: Many clinically approved kinase inhibitors, such as Sorafenib, feature a diaryl urea scaffold. The urea moiety is crucial for binding to the hinge region of the kinase domain[9].

-

Anticancer Activity: Phenylureas have been investigated as inhibitors of various targets in cancer therapy, including indoleamine 2,3-dioxygenase 1 (IDO1)[11].

-

Herbicidal and Antifungal Activity: Substituted phenylureas are known to inhibit photosynthesis and have been developed as herbicides[12]. Some sulfonylurea derivatives with ortho-alkoxy substituents have also shown antifungal properties.

The unique conformational constraints imposed by the ortho-ethoxy group in (2-Ethoxyphenyl)urea make it an intriguing candidate for screening in various drug discovery programs, particularly those targeting enzymes with well-defined binding pockets where specific ligand conformations are required for high-affinity interactions.

Conclusion

(2-Ethoxyphenyl)urea represents an under-explored area within the broader class of biologically active arylureas. While the scarcity of readily available data presents a challenge, established synthetic methodologies for related isomers provide a clear path for its preparation. The strategic placement of the ethoxy group at the ortho position offers a compelling rationale for its investigation in drug discovery, with the potential for unique conformational properties that could translate into improved potency, selectivity, and pharmacokinetic profiles. This guide serves as a foundational resource for researchers embarking on the synthesis and evaluation of this and other novel substituted phenylureas.

References

-

U.S. Environmental Protection Agency. Urea, (4-ethoxyphenyl)- - Substance Details. [Link]

- [This cit

-

Royal Society of Chemistry. Recent advances in bridged structures as 3D bioisosteres of ortho-phenyl rings in medicinal chemistry applications. [Link]

-

Organic Syntheses. Dulcin. [Link]

- [This cit

-

ACS Publications. Synthesis of the Sweetener Dulcin from the Analgesic Tylenol. [Link]

-

National Center for Biotechnology Information. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. [Link]

- [This cit

-

MDPI. Design, Synthesis and Biological Evaluation of Phenyl Urea Derivatives as IDO1 Inhibitors. [Link]

- [This cit

-

ResearchGate. Synthesis of sweetening agent dulcin from p-aminophenol. [Link]

- [This cit

- [This cit

-

ResearchGate. Phenylurea Herbicides. [Link]

-

The Royal Society of Chemistry. Synthesis of dulcin. [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. echemi.com [echemi.com]

- 3. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. rsc.org [rsc.org]

- 9. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Recent advances in bridged structures as 3D bioisosteres of ortho-phenyl rings in medicinal chemistry applications - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

A-Technical-Guide-to-2-Ethoxyphenyl-urea-From-Serendipitous-Discovery-to-Banned-Substance

(2-Ethoxyphenyl)urea , more commonly known by the trade name Dulcin , holds a significant, albeit cautionary, place in the history of synthetic chemistry and food science. Initially celebrated as a revolutionary artificial sweetener, its journey from a laboratory curiosity to a widely used sugar substitute, and its eventual prohibition due to safety concerns, offers valuable insights into the evolving landscape of chemical synthesis, toxicological evaluation, and regulatory oversight. This technical guide provides an in-depth exploration of the discovery, synthesis, history, and toxicological profile of (2-Ethoxyphenyl)urea, tailored for researchers, scientists, and professionals in drug development.

Discovery and Initial Synthesis

The discovery of (2-Ethoxyphenyl)urea is credited to the Polish chemist Józef Berlinerblau in 1883[1]. The discovery of its sweet taste was serendipitous, occurring just a few years after the discovery of saccharin, the first commercial artificial sweetener[2]. This finding sparked interest in the potential of synthetic compounds as sugar substitutes.

The initial synthesis of (2-Ethoxyphenyl)urea, as described by Berlinerblau, involved the reaction of p-phenetidine with potassium cyanate[3]. This straightforward method provided a viable route to produce the compound for further investigation.

Experimental Protocol: Synthesis from p-Phenetidine and Potassium Cyanate

Objective: To synthesize (2-Ethoxyphenyl)urea from p-phenetidine hydrochloride and potassium cyanate.

Materials:

-

p-Phenetidine hydrochloride

-

Potassium cyanate

-

Distilled water

-

Ethanol

-

Standard laboratory glassware (beakers, flasks, condenser, etc.)

-

Heating and stirring apparatus

-

Filtration apparatus

Procedure:

-

Dissolve p-phenetidine hydrochloride in water.

-

Separately, prepare an aqueous solution of potassium cyanate.

-

Slowly add the potassium cyanate solution to the p-phenetidine hydrochloride solution while stirring.

-

Heat the reaction mixture under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography.

-

Upon completion, cool the reaction mixture to room temperature, and then further in an ice bath to induce crystallization of the product.

-

Collect the solid product by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from a suitable solvent, such as aqueous ethanol, to obtain pure (2-Ethoxyphenyl)urea as white, needle-like crystals[4].

Causality of Experimental Choices: The choice of p-phenetidine as a starting material was likely driven by its availability and the known reactivity of the amino group. The use of potassium cyanate provides the urea functionality through a well-established reaction mechanism. The reflux condition is necessary to provide the activation energy for the reaction to proceed at a reasonable rate. Recrystallization is a standard purification technique for solid organic compounds, leveraging differences in solubility between the desired product and impurities.

The Rise of Dulcin: A Promising Sucrose Substitute

Following its discovery, (2-Ethoxyphenyl)urea was commercialized under the name "Dulcin". It gained popularity as an artificial sweetener due to several advantageous properties. It is estimated to be approximately 250 times sweeter than sucrose[5]. A significant advantage of Dulcin over saccharin was the absence of a bitter or metallic aftertaste, which was a common complaint with saccharin[1]. This made it a more palatable option for consumers and food manufacturers.

Early medical tests deemed Dulcin safe for human consumption, and it was even recommended for individuals with diabetes[1]. Its use became widespread in the early 20th century, and it was incorporated into a variety of food and beverage products.

Synthesis Methodologies

Over the years, several methods for the synthesis of (2-Ethoxyphenyl)urea have been developed. These methods aimed to improve yield, reduce costs, and utilize different starting materials.

Urea-Based Synthesis

A common and efficient method involves the reaction of p-phenetidine hydrochloride with urea[3]. This method is often preferred for its simplicity and the ready availability of urea, a bulk chemical. The reaction proceeds by the nucleophilic attack of the amino group of p-phenetidine on one of the carbonyl carbons of urea, with the elimination of ammonia.

Objective: To synthesize (2-Ethoxyphenyl)urea from p-phenetidine hydrochloride and urea.

Materials:

-

p-Phenetidine hydrochloride

-

Urea

-

Water

-

Concentrated hydrochloric acid

-

Glacial acetic acid

Procedure:

-

Create a mixture of p-phenetidine hydrochloride and a molar excess of urea in a round-bottomed flask[3].

-

Add water, a small amount of concentrated hydrochloric acid, and glacial acetic acid to the mixture[3].

-

Heat the suspension to boiling with vigorous stirring. The reaction mixture will initially form a dark-colored solution[3].

-

Continue boiling for approximately 45-90 minutes. The product will begin to precipitate out of the solution[3].

-

Once the reaction is complete (indicated by the solidification of the reaction mixture), remove the heat source and allow it to cool to room temperature[3].

-

Break up the solid mass, add water, and collect the crude product by suction filtration[3].

-

Wash the product with cold water and dry it.

-

Purify the crude (2-Ethoxyphenyl)urea by recrystallization from boiling water to obtain fine white plates[3].

Self-Validation: The purity of the synthesized product can be verified by its melting point, which should be sharp and consistent with the literature value of 173-174°C[1][4]. Further characterization can be performed using spectroscopic techniques such as FTIR, 1H NMR, and 13C NMR to confirm the chemical structure.

Phosgene-Based Synthesis

Another route to (2-Ethoxyphenyl)urea involves the use of phosgene (COCl2) or its safer solid equivalent, triphosgene[5][6]. In this method, p-phenetidine is first reacted with phosgene to form an isocyanate intermediate. This intermediate is then reacted with ammonia to yield the final urea product.

Causality and Trustworthiness: While effective, the use of highly toxic phosgene gas necessitates stringent safety precautions. Triphosgene is often used as a safer alternative as it is a solid that generates phosgene in situ[6]. This two-step approach offers good control over the reaction and generally results in high yields. The protocols must include measures to trap any unreacted phosgene.

Caption: Major synthetic routes to (2-Ethoxyphenyl)urea.

The Downfall: Toxicity and Prohibition

Despite its initial success, concerns about the safety of Dulcin began to emerge. A comprehensive long-term toxicity study published in 1951 raised significant questions about its safety[2]. Subsequent animal testing revealed evidence of chronic toxicity, including carcinogenic properties[1][7].

These findings led to a re-evaluation of its safety for human consumption. In 1954, the U.S. Food and Drug Administration (FDA) banned Dulcin from the market, citing it as a poisonous substance with no place in food[1]. Japan followed suit, banning its use in 1969 after several poisoning incidents[1]. Today, Dulcin is banned in most countries[5][8].

Toxicological Profile

The toxicity of (2-Ethoxyphenyl)urea is attributed to its metabolism in the body. While urea itself is a natural product of human metabolism, substituted ureas can have varied and sometimes harmful effects[9][10]. In the case of Dulcin, its metabolites were found to be potentially hazardous[5].

Quantitative Toxicity Data

| Parameter | Value | Species | Route | Reference |

| LD50 | 1900 mg/kg | Rat | Oral | [1] |

| Toxic Dose (Adults) | 20-40 g | Human | Ingestion | [5] |

| Toxic Dose (Children) | 8-10 g | Human | Ingestion | [5] |

Symptoms of acute toxicity in humans include dizziness, nausea, methemoglobinemia with cyanosis, and hypotension[5]. The long-term toxic effects observed in animal studies included liver damage and the development of tumors[11].

Caption: Timeline of the history of (2-Ethoxyphenyl)urea (Dulcin).

Conclusion

The story of (2-Ethoxyphenyl)urea, or Dulcin, serves as a critical case study in the fields of synthetic chemistry and food science. Its journey from a promising artificial sweetener to a banned substance underscores the importance of rigorous, long-term toxicological testing for any new compound intended for human consumption. The synthetic routes to Dulcin remain relevant from a chemical education perspective, illustrating fundamental principles of organic synthesis. For professionals in drug development and regulatory affairs, the history of Dulcin is a stark reminder of the potential for unforeseen long-term health consequences of seemingly benign substances and the paramount importance of a cautious and evidence-based approach to product safety.

References

-

Goldsmith, R. H. (1986). Dulcin: A Centennial Perspective. Journal of Forensic Sciences, 31(1), 333-336. [Link]

-

Goldsmith, R. H. (1986). Dulcin: a centennial perspective. Journal of Forensic Sciences, 31(1), 333–336. [Link]

-

ZambiaFiles. Dulcin. ZambiaWiki. [Link]

-

MDPI. (2021). 1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea. [Link]

-

Wikipedia. Dulcin. [Link]

-

Organic Syntheses. Dulcin. [Link]

-

Diamandopoulos, A. A. (2008). On the discovery of UREA. Identification, synthesis and observations that let to establishing the first uraemic retention solute. Contributions to Nephrology, 160, 1–6. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 9013, Dulcin. [Link]

-

MDPI. (2024). Synthesis of Unsymmetrical Urea Derivatives via PhI(OAc)2 and Application in Late-Stage Drug Functionalization. [Link]

-

F1000Research. (2022). Anti-inflammatory activity and toxicity evaluation of 1,3-bis(p-hydroxyphenyl)urea. [Link]

-

Superpower. Banned Health Ingrediants. [Link]

-

ASTM International. (1986). Dulcin: A Centennial Perspective. Journal of Forensic Sciences. [Link]

-

Center for Science in the Public Interest. (2022). Banned additives. [Link]

-

Proudfoot, A. T. (2009). Poisoning due to urea herbicides. Clinical Toxicology, 47(4), 317–318. [Link]

-

chemeurope.com. Dulcin. [Link]

-

National Toxicology Program. (2002). NTP Technical Report on the Toxicity Studies of 2-Hydroxy-4-methoxybenzophenone (CAS No. 131-57-7) Adminstered Topically and in Dosed Feed to F344/N Rats and B6C3F1 Mice. Toxicity Report Series, (64), 1–e10. [Link]

Sources

- 1. Dulcin - Wikipedia [en.wikipedia.org]

- 2. electronicsandbooks.com [electronicsandbooks.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Dulcin | C9H12N2O2 | CID 9013 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. mdpi.com [mdpi.com]

- 7. Dulcin [chemeurope.com]

- 8. Banned Health Ingrediants [superpower.com]

- 9. On the discovery of UREA. Identification, synthesis and observations that let to establishing the first uraemic retention solute - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Poisoning due to urea herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. cspi.org [cspi.org]

Potential biological activities of (2-Ethoxyphenyl)urea derivatives

An In-Depth Technical Guide to the Potential Biological Activities of (2-Ethoxyphenyl)urea Derivatives

Authored by a Senior Application Scientist

This guide provides a comprehensive exploration of the burgeoning field of (2-Ethoxyphenyl)urea derivatives, a chemical scaffold of significant interest in modern medicinal chemistry. We will delve into the synthesis, mechanisms of action, and therapeutic potential of these compounds, offering field-proven insights for researchers, scientists, and drug development professionals. The urea functionality is a cornerstone in drug design, primarily due to its remarkable ability to form stable, bidentate hydrogen bonds with protein targets, thereby modulating biological activity and improving drug-like properties.[1] The (2-Ethoxyphenyl)urea structure, in particular, offers a unique combination of lipophilicity and hydrogen bonding capacity, making it a promising starting point for the development of novel therapeutics.

Synthetic Strategies: From Concept to Compound

The synthesis of N,N'-disubstituted unsymmetrical ureas, such as those bearing a (2-Ethoxyphenyl) moiety, is a well-established yet nuanced process in organic chemistry. The primary and most direct route involves the reaction of an amine with an isocyanate intermediate.[1][2] For the specific synthesis of (2-Ethoxyphenyl)urea derivatives, this entails the reaction of 2-ethoxyaniline with a desired isocyanate.

The causality behind this choice of reaction is its efficiency and high yield. The isocyanate group is highly electrophilic, readily reacting with the nucleophilic amine of the 2-ethoxyaniline. When the required isocyanate is not commercially available, it can be generated in situ from a corresponding primary amine using phosgene or safer, more manageable phosgene equivalents like triphosgene or carbonyldiimidazole (CDI).[1][3] This in situ generation is a critical step for creating novel derivatives and avoids the handling of potentially hazardous isocyanate precursors.

Experimental Protocol: General Synthesis of a (2-Ethoxyphenyl)urea Derivative

This protocol outlines a self-validating system for synthesizing a target compound, for example, 1-(2-ethoxyphenyl)-3-(4-chlorophenyl)urea.

-

Reagent Preparation:

-

Dissolve 2-ethoxyaniline (1.0 eq) in an anhydrous aprotic solvent (e.g., Dichloromethane or Toluene) under an inert nitrogen atmosphere.

-

In a separate flask, prepare a solution of 4-chlorophenyl isocyanate (1.0 eq) in the same anhydrous solvent.

-

-

Reaction Execution:

-

Cool the 2-ethoxyaniline solution to 0°C using an ice bath. This is crucial to control the exothermicity of the reaction and prevent the formation of side products.

-

Add the 4-chlorophenyl isocyanate solution dropwise to the cooled amine solution over 30 minutes with vigorous stirring. The slow addition ensures a homogenous reaction and prevents localized overheating.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

-

Monitoring and Work-up:

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting amine is consumed. This provides a real-time check on reaction completion.

-

Upon completion, the resulting precipitate (the urea product) is typically collected by vacuum filtration.

-

Wash the collected solid with a small amount of cold solvent to remove any unreacted starting materials.

-

-

Purification and Characterization:

-

If necessary, recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to achieve high purity.

-

Dry the final product under vacuum.

-

Confirm the structure and purity of the synthesized compound using analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.[2]

-

Caption: General synthetic pathway for (2-Ethoxyphenyl)urea derivatives.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

The urea scaffold is a privileged structure in oncology drug discovery. Many approved anticancer agents, particularly kinase inhibitors, feature a diaryl urea moiety.[4] This structural motif is adept at targeting the ATP-binding pocket of various kinases, which are critical regulators of cell growth, proliferation, and survival.[5] Derivatives of phenylurea have demonstrated potent activity by inhibiting receptor tyrosine kinases (RTKs), Raf kinases, and other protein kinases integral to tumorigenesis.[5]

Mechanism of Action: Kinase Inhibition

The primary anticancer mechanism for many (2-Ethoxyphenyl)urea derivatives is the inhibition of protein kinases. For instance, compounds similar in structure to Sorafenib, a diaryl urea-based drug, act as multi-kinase inhibitors, targeting key players in tumor angiogenesis and proliferation like VEGFR and PDGFR, as well as the Raf/MEK/ERK signaling pathway.[4][6] The urea functional group forms critical hydrogen bonds with the hinge region of the kinase domain, while the ethoxyphenyl and other aryl substituents occupy adjacent hydrophobic pockets, ensuring high-affinity binding and potent inhibition.

Data Presentation: Antiproliferative Activity of Urea Derivatives

| Compound Class | Target Cancer Cell Line | IC₅₀ (µM) | Mechanism of Action |

| N-aryl urea derivatives | Prostate, Breast Cancer | Varies | Kinase Overexpression Inhibition |

| 4-phenylthiazole-2-amine ureas | Hepatic Cancer | Comparable to Sorafenib | Multi-kinase inhibition (VEGFR, PDGFR-β, Raf) |

| Suramin analogue (NCTU-Alan-2026) | Breast Cancer (MCF7) | 193 | Blocks FGF1-FGF1R2 interaction |

| Infigratinib | Bladder Cancer (RT112) | Low nanomolar | FGFR1/2/3/4 Inhibition |

Data synthesized from multiple sources.[6]

Experimental Protocol: In Vitro Antiproliferative Assay (MTT/MTS)

-

Cell Culture: Seed human cancer cells (e.g., A549 lung carcinoma, MCF7 breast cancer) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[6]

-

Compound Treatment: Prepare serial dilutions of the (2-Ethoxyphenyl)urea test compounds in the culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours. A vehicle control (e.g., DMSO) must be included.

-

Viability Assessment:

-

Add MTT or MTS reagent to each well and incubate for 2-4 hours.

-

Living cells with active mitochondrial dehydrogenases will convert the tetrazolium salt (MTT/MTS) into a colored formazan product.

-

-

Data Acquisition: Solubilize the formazan crystals (for MTT assay) and measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Caption: Inhibition of the NF-κB inflammatory signaling pathway.

Antimicrobial Activity: Combating Pathogenic Microbes

The rise of multidrug-resistant (MDR) pathogens presents a global health crisis, necessitating the discovery of novel antimicrobial agents. [2]Urea derivatives have demonstrated a broad spectrum of activity against various bacterial and fungal strains. [7][8]Aryl ureas, in particular, have shown promise against challenging Gram-negative bacteria, including carbapenemase-producing Klebsiella pneumoniae and MDR Escherichia coli. [9]

Mechanism of Action

The precise antimicrobial mechanisms of urea derivatives are still under investigation but are thought to involve the inhibition of essential microbial enzymes. Molecular docking studies have suggested that these compounds can bind to the active sites of targets like penicillin-binding proteins (PBPs), which are crucial for bacterial cell wall synthesis. [2]The urea moiety's ability to form key hydrogen bonds within the enzyme's active site is critical for this inhibitory activity.

Data Presentation: Antimicrobial Potency of Aryl Urea Derivatives

| Derivative | Target Organism | MIC (µM) |

| 7b | K. pneumoniae (Carbapenemase-producing) | 100 |

| 11b | K. pneumoniae (Carbapenemase-producing) | 50 |

| 67d | K. pneumoniae (Carbapenemase-producing) | 72 |

| 11b | E. coli (MDR) | 50 |

| 67d | E. coli (MDR) | 36 |

| 3l (Adamantyl urea) | Acinetobacter baumannii | 94.5% inhibition at 32 µg/mL |

Data synthesized from multiple sources.[2][8][9]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., S. aureus, E. coli) in a suitable broth (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10⁵ CFU/mL.

-

Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the (2-Ethoxyphenyl)urea derivative in the broth.

-

Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density.

Sources

- 1. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New Urea Derivatives as Potential Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives [mdpi.com]

- 5. Urea derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Urea-based anticancer agents. Exploring 100-years of research with an eye to the future [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. research-portal.uea.ac.uk [research-portal.uea.ac.uk]

An In-Depth Technical Guide to the In Silico Prediction of (2-Ethoxyphenyl)urea's Pharmacological Profile

Preamble: The Imperative for Predictive Pharmacology in Modern Drug Discovery

In the landscape of contemporary drug development, the journey from a chemical entity to a clinical candidate is fraught with challenges, high attrition rates, and escalating costs. The capacity to predict a molecule's pharmacological profile—its efficacy, safety, and pharmacokinetic properties—at the earliest stages is not merely an advantage; it is a fundamental necessity. In silico methodologies, leveraging computational power to model, simulate, and predict biological and chemical interactions, have emerged as an indispensable pillar of this predictive paradigm.[1][2]

This guide provides a comprehensive, technically-grounded framework for elucidating the potential pharmacological profile of (2-Ethoxyphenyl)urea, a molecule representative of the vast chemical space of urea derivatives. The urea scaffold is a cornerstone in medicinal chemistry, present in numerous FDA-approved drugs and recognized for its ability to form critical hydrogen bond interactions with biological targets.[3][4] By treating (2-Ethoxyphenyl)urea as a novel investigational compound, we will walk through a systematic, multi-faceted computational workflow. This document is designed not as a rigid protocol but as a strategic guide for researchers, scientists, and drug development professionals, explaining the causal logic behind each methodological choice to construct a robust, data-driven hypothesis of a molecule's therapeutic potential.

Section 1: The Foundation—Ligand and Target Preparation

The accuracy of any in silico prediction is fundamentally dependent on the quality of the input structures. This initial phase involves preparing the small molecule (the ligand) and identifying and preparing its potential biological targets (the proteins).

Ligand Preparation: From 2D Structure to 3D Conformation

The first step is to generate a high-fidelity, three-dimensional, and energetically favorable conformation of (2-Ethoxyphenyl)urea. This is not a trivial step, as the ligand's conformation dictates its ability to fit within a protein's binding pocket.

Protocol 1: Ligand Structure Generation and Optimization

-

2D Structure Generation: Draw the (2-Ethoxyphenyl)urea structure using a chemical drawing tool such as MarvinSketch or ChemDraw. Export the structure in a standard format like SMILES (CCOC1=CC=CC=C1NC(N)=O) or SDF.

-

3D Structure Conversion: Use a program like Open Babel to convert the 2D representation into an initial 3D structure.

-

Protonation State Determination: At a physiological pH of 7.4, (2-Ethoxyphenyl)urea is unlikely to be ionized. However, for other molecules, tools like ChemAxon's pKa calculator or the H++ server are critical for assigning the correct protonation states, which directly influences electrostatic interactions.

-

Energy Minimization: The initial 3D structure is not necessarily at a low-energy state. A molecular mechanics force field (e.g., MMFF94 or UFF) must be applied using software like Avogadro or PyRx to relax the structure into a stable, low-energy conformation.[5] This step resolves steric clashes and optimizes bond lengths and angles.

-

File Format for Docking: Save the final, optimized 3D structure in a format compatible with docking software, such as .pdbqt for AutoDock Vina.

Target Identification: Fishing for Potential Biological Partners

For a novel compound, potential protein targets are unknown. We can generate hypotheses by searching for proteins that are known to bind molecules structurally similar to (2-Ethoxyphenyl)urea.

Protocol 2: Similarity-Based Target Fishing

-

Database Selection: Utilize large-scale bioactive molecule databases such as ChEMBL or PubChem .[6] These databases link chemical structures to experimental bioactivity data.

-

Similarity Search: Using the SMILES string of (2-Ethoxyphenyl)urea, perform a Tanimoto similarity search in the selected database. A Tanimoto coefficient > 0.85 is often considered indicative of high structural similarity.

-

Target Collation: Compile a list of protein targets associated with the structurally similar "hit" compounds. For instance, many substituted phenylurea compounds are known inhibitors of kinases (e.g., Sorafenib, a multi-kinase inhibitor) or other enzymes.

-

Target Prioritization: Prioritize targets based on relevance to disease pathways, druggability, and the availability of high-quality crystal structures in the RCSB Protein Data Bank (PDB) .[7] For this guide, let's hypothesize that our search identified Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a well-known kinase target for urea-containing drugs, as a high-priority candidate.

Section 2: Predicting Interaction—Molecular Docking Simulation

Molecular docking predicts the preferred orientation and binding affinity of a ligand when it interacts with a target protein. It is a powerful tool for screening virtual libraries and understanding the molecular basis of ligand-receptor recognition.[8][9]

Causality in Docking: The "Lock and Key" in a Dynamic World

The core principle of docking is to find the most stable binding pose of the ligand within the protein's active site, quantified by a scoring function that estimates the binding free energy. A lower (more negative) score typically indicates a stronger, more favorable interaction. We will use AutoDock Vina , a widely cited and effective tool, for this purpose.[10]

Protocol 3: Molecular Docking of (2-Ethoxyphenyl)urea against VEGFR-2

-

Protein Preparation:

-

Download the crystal structure of VEGFR-2 from the PDB (e.g., PDB ID: 2OH4).

-

Remove all non-essential components: water molecules, co-solvents, and any co-crystallized ligands using a tool like PyMOL or UCSF Chimera.

-

Add polar hydrogens, as they are crucial for forming hydrogen bonds but are often not resolved in crystal structures.

-

Assign atomic charges (e.g., Gasteiger charges).

-

Save the "clean" protein structure in the .pdbqt format.

-

-

Binding Site Definition:

-

Define the "search space" or "grid box" for the docking algorithm. This is a three-dimensional box that encompasses the known active site of the protein.

-

The box's coordinates can be determined from the position of a co-crystallized ligand in a reference PDB structure or by using binding site prediction servers like CASTp. The size of the box must be large enough to allow the ligand rotational and translational freedom.

-

-

Docking Execution:

-

Run AutoDock Vina, providing the prepared ligand (.pdbqt), prepared protein (.pdbqt), and the grid box configuration as inputs.

-

Vina will perform a series of conformational searches, generating multiple binding poses (typically 9-10) ranked by their binding affinity scores (in kcal/mol).

-

-

Result Analysis and Validation (Self-Validating System):

-

Binding Affinity: Analyze the scores of the top-ranked poses. A score below -7.0 kcal/mol is generally considered a good starting point for a potential hit.

-

Interaction Analysis: Visualize the top-ranked pose in a molecular viewer (e.g., BIOVIA Discovery Studio or PyMOL). Critically examine the intermolecular interactions. For urea derivatives, look for the hallmark hydrogen bonds formed by the urea's N-H donors and C=O acceptor with key active site residues (e.g., the "hinge region" in kinases).

-

Protocol Validation: To ensure the docking parameters are reliable, perform a "re-docking" experiment. Extract the native ligand from the original crystal structure and dock it back into the protein using the exact same protocol. A successful validation is typically marked by a Root Mean Square Deviation (RMSD) of less than 2.0 Å between the docked pose and the original crystal pose.

-

Visualizing the Docking Workflow

The following diagram outlines the logical flow of a molecular docking experiment.

Caption: Workflow for a typical molecular docking experiment.

Predicted Docking Data Summary

The following table represents a hypothetical output from docking (2-Ethoxyphenyl)urea against a panel of prioritized kinase targets.

| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| VEGFR-2 | 2OH4 | -8.9 | Cys919, Asp1046 (H-Bonds with Urea) |

| B-Raf | 4YHT | -7.5 | Cys532, Phe595 |

| c-Kit | 1T46 | -8.1 | Cys673, Thr670 (H-Bonds with Urea) |

| p38 MAPK | 3HEC | -6.8 | Met109, Gly110 |

Section 3: ADMET Profiling—Predicting Drug-Likeness

A compound's efficacy is irrelevant if it cannot reach its target in the body or if it is toxic. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is crucial for early-stage risk assessment.[11]

The Causality of Physicochemical Properties

Many ADMET properties can be inferred from a molecule's fundamental physicochemical characteristics. For instance, Lipinski's Rule of Five provides a heuristic to evaluate drug-likeness and potential oral bioavailability.

Protocol 4: Physicochemical and ADMET Property Prediction

-

Tool Selection: Utilize integrated online platforms such as SwissADME or commercial software packages that compute a wide range of molecular descriptors.

-

Property Calculation: Input the SMILES string of (2-Ethoxyphenyl)urea.

-

Analysis: Evaluate the computed properties against established thresholds for drug-likeness. Key parameters include:

-

Lipinski's Rule of Five: Molecular Weight (MW < 500), LogP (octanol-water partition coefficient < 5), H-bond donors (< 5), H-bond acceptors (< 10).

-

Solubility: Predicted aqueous solubility (LogS) is critical for absorption.

-

CYP450 Inhibition: Predict potential inhibition of key cytochrome P450 enzymes (e.g., CYP2D6, CYP3A4), which is a major cause of drug-drug interactions.

-

hERG Blockade: Predict potential for blocking the hERG potassium channel, a key indicator of cardiotoxicity.[12]

-

Blood-Brain Barrier (BBB) Permeation: Predict whether the compound is likely to cross into the central nervous system.

-

Predicted ADMET Profile for (2-Ethoxyphenyl)urea

| Property | Predicted Value | Assessment / Implication |

| Molecular Weight | 180.21 g/mol | Compliant with Lipinski's Rule |

| LogP | 1.65 | Good balance of lipophilicity/hydrophilicity |

| H-Bond Donors | 2 | Compliant with Lipinski's Rule |

| H-Bond Acceptors | 3 | Compliant with Lipinski's Rule |

| Aqueous Solubility (LogS) | -2.5 | Moderately soluble |

| GI Absorption | High | Likely well-absorbed from the gut |

| BBB Permeant | Yes | Potential for CNS effects (on- or off-target) |

| CYP2D6 Inhibitor | No | Low risk of specific drug-drug interactions |

| hERG Blocker | Low Probability | Low risk of cardiotoxicity |

Section 4: Quantitative Structure-Activity Relationship (QSAR)

QSAR modeling establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activity.[13] If a reliable dataset of urea derivatives with known activity against a specific target (e.g., VEGFR-2) is available, a QSAR model can predict the activity of our novel compound.

The Logic of QSAR: Learning from Analogs

The core principle is that structurally similar molecules are likely to have similar biological activities. QSAR quantifies this by correlating molecular descriptors (numerical representations of chemical structure) with activity.

Protocol 5: QSAR Model Development and Prediction

-

Data Curation: Assemble a dataset of at least 20-30 compounds with a common structural scaffold (e.g., phenylureas) and experimentally measured activity (e.g., IC₅₀) against the target of interest.

-

Descriptor Calculation: For each molecule, calculate a range of molecular descriptors (e.g., topological, electronic, constitutional) using software like PaDEL-Descriptor or Mordred.

-

Model Building: Divide the dataset into a training set (~80%) and a test set (~20%). Use a machine learning algorithm (e.g., Multiple Linear Regression, Random Forest) to build a model that correlates the descriptors with the activity for the training set.

-

Model Validation (Self-Validating System):

-

Internal Validation: Use cross-validation (e.g., Leave-One-Out) on the training set to calculate the cross-validated R² (Q²). A Q² > 0.5 is generally considered predictive.

-

External Validation: Use the model to predict the activity of the test set compounds. Calculate the predictive R² (R²pred). An R²pred > 0.6 indicates a robust model.

-

-

Prediction for (2-Ethoxyphenyl)urea: Once the model is validated, calculate the same set of descriptors for (2-Ethoxyphenyl)urea and use the model to predict its biological activity.

Visualizing the QSAR Workflow

Caption: A flowchart of the QSAR model development and prediction process.

Section 5: Molecular Dynamics (MD) Simulation—Refining the Picture

While docking provides a static snapshot of binding, MD simulations introduce dynamics, allowing us to observe the behavior of the ligand-protein complex over time. This can validate the stability of a docked pose and reveal subtle conformational changes.[14][15][16]

Rationale: From a Static Pose to a Dynamic Interaction

MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory of how their positions and velocities change over time. For drug discovery, this helps assess the stability of the key interactions identified in docking. An unstable interaction in an MD simulation may indicate a false positive from the docking study.[17]

Protocol 6: Assessing Binding Stability with MD

-

System Preparation: Take the top-ranked docked complex of (2-Ethoxyphenyl)urea and VEGFR-2 as the starting point.

-

Solvation: Place the complex in a periodic box of water molecules to simulate the aqueous cellular environment. Add counter-ions to neutralize the system.

-

Simulation: Using an MD engine like GROMACS or AMBER, first minimize the energy of the entire system, then gradually heat it to physiological temperature (310 K) and equilibrate it.

-

Production Run: Run the simulation for a duration of 50-100 nanoseconds.

-

Trajectory Analysis:

-

RMSD: Plot the RMSD of the ligand and protein backbone over time. A stable, plateaued RMSD for the ligand indicates it remains securely bound in the active site.

-

Interaction Stability: Monitor the key hydrogen bonds identified in docking. If these bonds are maintained for a high percentage of the simulation time, it strongly supports the predicted binding mode.

-

Conclusion: Synthesizing a Predictive Pharmacological Profile

By integrating the outputs from these interconnected in silico techniques, we can construct a comprehensive, albeit predictive, pharmacological profile for (2-Ethoxyphenyl)urea.

Predicted Profile Summary: (2-Ethoxyphenyl)urea

-

Pharmacodynamics: Likely a kinase inhibitor, with a particularly strong predicted binding affinity for VEGFR-2 and c-Kit. The urea moiety is predicted to be critical for binding, forming key hydrogen bonds in the hinge region of the kinase domain.

-

Pharmacokinetics: The compound exhibits excellent drug-like properties according to Lipinski's rules. It is predicted to have high gastrointestinal absorption and moderate aqueous solubility. It is not predicted to be a potent inhibitor of major CYP450 enzymes, suggesting a lower risk of drug-drug interactions. Its potential to cross the blood-brain barrier warrants further investigation.

-

Safety/Toxicology: Early predictions suggest a low risk of cardiotoxicity (hERG blockade).

This in silico profile serves as a robust, data-driven hypothesis. It provides a strong rationale for proceeding with chemical synthesis and subsequent in vitro validation, such as enzyme inhibition assays and cell-based activity screens. The power of this workflow lies in its ability to prioritize promising candidates and identify potential liabilities before committing significant resources, embodying the "fail early, fail cheap" mantra of modern, efficient drug discovery.

References

-

Ekins, S., Mestres, J., & Testa, B. (2007). In silico pharmacology for drug discovery: applications to targets and beyond. British Journal of Pharmacology, 152(1), 21–37. [Link]

-

Baldwin, C. (2021). Building diagrams using graphviz. Chad's Blog. [Link]

-

Talele, T. T. (2020). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. ACS Medicinal Chemistry Letters, 11(4), 494-496. [Link]

-

von Rabenau, C. (2022). Graphviz and dot: Generating Diagrams with Code. YouTube. [Link]

-

Talele, T. T. (2019). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. ACS Publications. [Link]

-

Various Authors. (2012). What is the best free software for QSAR and molecular docking?. ResearchGate. [Link]

-

The Happiest User. (2021). Graphviz tutorial. YouTube. [Link]

-

MDPI. (2024). Synthesis of Unsymmetrical Urea Derivatives via PhI(OAc)2 and Application in Late-Stage Drug Functionalization. MDPI. [Link]

-

Al-Sha'er, W. (n.d.). Molecular Dynamics Simulations in Drug Discovery and Pharmaceutical Development. IntechOpen. [Link]

-

Tzimas, G., & Rekka, E. (2023). In Silico Pharmacology for Evidence-Based and Precision Medicine. MDPI. [Link]

-

Al-Hourani, B., et al. (2022). New Urea Derivatives as Potential Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies. NIH. [Link]

-

UniProt Consortium. (n.d.). UniProt. UniProt. [Link]

-

Gansner, E. R., & North, S. C. (2024). DOT Language. Graphviz. [Link]

-

Toviwek, B., et al. (2022). Preparation, biological evaluation and QSAR analysis of urea substituted 2,4-diamino-pyrimidine anti-malarials. Malaria World. [Link]

-

D_Central_Station. (2023). Flowcharting Made Easy: Visualize Your User Flow with Graphviz!. Medium. [Link]

-

Decaux, G., et al. (2016). Actual Therapeutic Indication of an Old Drug: Urea for Treatment of Severely Symptomatic and Mild Chronic Hyponatremia Related to SIADH. PMC. [Link]

-

Cruz, D. (2018). Dot Language (graph based diagrams). Medium. [Link]

-

Di, L., & Feng, J. (2015). Predicting Pharmacokinetic Profiles Using in Silico Derived Parameters. ACS Publications. [Link]

-

Hollingsworth, S. A., & Dror, R. O. (2018). Applications of Molecular Dynamics Simulations in Drug Discovery. PubMed. [Link]

-

ResearchGate. (2025). Molecular docking studies of some urea derivatives linked with imidazolyl benzamides. ResearchGate. [Link]

-

PyRx. (n.d.). PyRx – Python Prescription – Virtual Screening Made Simple. PyRx. [Link]

-

RCSB PDB. (n.d.). RCSB PDB: Homepage. RCSB PDB. [Link]

-

EMBL-EBI. (n.d.). ChEMBL. EMBL-EBI. [Link]

-

ResearchGate. (2025). Synthesis of Phenylurea Derivatives & Their Evaluation as Antihyperglycaemic Agents. ResearchGate. [Link]

-

Sketchviz. (n.d.). Graphviz Examples and Tutorial. Sketchviz. [Link]

-

De Vivo, M., et al. (2016). Role of Molecular Dynamics and Related Methods in Drug Discovery. ACS Publications. [Link]

-

Margraf, D., et al. (2024). In silico PK predictions in Drug Discovery: Benchmarking of Strategies to Integrate Machine Learning with Empiric and Mechanistic PK modelling. bioRxiv. [Link]

-

ResearchGate. (2025). QSAR modeling, molecular docking studies and ADMET prediction on a series of phenylaminopyrimidine-(thio) urea derivatives as CK2 inhibitors. ResearchGate. [Link]

-

MetroTech Institute. (2024). Role of Molecular Dynamics Simulations in Drug Discovery. MetroTech Institute. [Link]

-

National Center for Biotechnology Information. (n.d.). Search NCBI databases. NLM - NIH. [Link]

-

Drugs.com. (2025). Urea (Systemic) (Professional Patient Advice). Drugs.com. [Link]

-

OECD. (n.d.). QSAR Toolbox. QSAR Toolbox. [Link]

-

Wikipedia. (n.d.). DOT (graph description language). Wikipedia. [Link]

- Google Patents. (n.d.). Practical synthesis of urea derivatives.

-

Al-Ostoot, F. H., et al. (2023). Synthesis, Molecular Docking, and Bioactivity Study of Novel Hybrid Benzimidazole Urea Derivatives: A Promising α-Amylase and α-Glucosidase Inhibitor Candidate with Antioxidant Activity. PubMed Central. [Link]

-

INCIDecoder. (n.d.). How to read an ingredient list. INCIDecoder. [Link]

-

Margreitter, C. (2022). Application of molecular dynamics simulations in the field of drug discovery. YouTube. [Link]

-

BigOmics Analytics. (2024). Guide to Top Proteomics Databases and How to Access Them. BigOmics Analytics. [Link]

-

Click2Drug. (n.d.). Directory of in silico Drug Design tools. Click2Drug. [Link]

-

Rondon-Berrios, H., et al. (2018). Urea for the Treatment of Hyponatremia. PMC. [Link]

-

Academia.edu. (n.d.). Facile synthesis, molecular docking, and biological screening of 1,3-disubstituted urea derivatives. Academia.edu. [Link]

-

MDPI. (n.d.). 1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea. MDPI. [Link]

-

ResearchGate. (n.d.). In silico off-target profiling for enhanced drug safety assessment. ResearchGate. [Link]

-

MDPI. (n.d.). Methodologies for Assessing Chemical Toxicity to Aquatic Microorganisms: A Comparative Review. MDPI. [Link]

-

De-la-Cruz, B., et al. (2012). QSAR and pharmacophore analysis of a series of piperidinyl urea derivatives as HERG blockers and H3 antagonists. PubMed. [Link]

Sources

- 1. In Silico Pharmacology for Evidence-Based and Precision Medicine [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pyrx.sourceforge.io [pyrx.sourceforge.io]

- 6. ChEMBL - ChEMBL [ebi.ac.uk]

- 7. rcsb.org [rcsb.org]

- 8. New Urea Derivatives as Potential Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis, Molecular Docking, and Bioactivity Study of Novel Hybrid Benzimidazole Urea Derivatives: A Promising α-Amylase and α-Glucosidase Inhibitor Candidate with Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. In silico pharmacology for drug discovery: applications to targets and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 12. QSAR and pharmacophore analysis of a series of piperidinyl urea derivatives as HERG blockers and H3 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. malariaworld.org [malariaworld.org]

- 14. mdpi.com [mdpi.com]

- 15. Applications of Molecular Dynamics Simulations in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. metrotechinstitute.org [metrotechinstitute.org]

- 17. pubs.acs.org [pubs.acs.org]

The Strategic Utility of (2-Ethoxyphenyl)urea as a Versatile Precursor in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

(2-Ethoxyphenyl)urea, a seemingly unassuming monosubstituted arylurea, emerges as a molecule of significant strategic value in the landscape of organic synthesis. Its unique structural arrangement, featuring a urea moiety ortho to an ethoxy group, preordains it for a range of intramolecular cyclization reactions, rendering it a powerful precursor for the construction of diverse and medicinally relevant heterocyclic scaffolds. This technical guide provides an in-depth exploration of (2-Ethoxyphenyl)urea, from its synthesis and characterization to its application as a pivotal building block in the synthesis of privileged heterocyclic systems, such as benzimidazolones. By elucidating the underlying mechanistic principles and providing detailed experimental protocols, this document aims to equip researchers and drug development professionals with the knowledge to effectively harness the synthetic potential of this versatile precursor.

Introduction: The Unseen Potential of a Substituted Urea

Urea and its derivatives have long been recognized as fundamental components in the fields of medicinal chemistry and materials science.[1] The urea functional group, with its capacity for strong hydrogen bonding, plays a crucial role in molecular recognition and the modulation of physicochemical properties of bioactive molecules.[1] While the broader class of aryl ureas has been extensively studied, the specific synthetic advantages conferred by ortho-substitution patterns remain a subject of ongoing exploration. (2-Ethoxyphenyl)urea distinguishes itself through the proximate positioning of the ethoxy and urea functionalities, a structural feature that facilitates intramolecular cyclization reactions, providing a streamlined entry into complex heterocyclic systems that are often challenging to synthesize through other routes. This guide will delve into the practical aspects of utilizing (2-Ethoxyphenyl)urea as a strategic precursor, with a focus on enabling chemists to integrate this valuable tool into their synthetic programs.

Synthesis and Characterization of (2-Ethoxyphenyl)urea

The efficient synthesis of (2-Ethoxyphenyl)urea is a critical first step in its utilization as a precursor. Several reliable methods can be employed, with the choice often depending on the scale of the reaction and the availability of starting materials.

Synthetic Pathways to (2-Ethoxyphenyl)urea

Two principal and robust methods for the synthesis of (2-Ethoxyphenyl)urea are presented below, each with its own set of advantages.

Method A: From 2-Ethoxyaniline and Urea

This method, adapted from a well-established procedure for the synthesis of aryl ureas, offers a straightforward and cost-effective approach.[2] The reaction proceeds via the in situ generation of isocyanic acid from the thermal decomposition of urea, which then reacts with the primary amine.

Experimental Protocol: Synthesis of (2-Ethoxyphenyl)urea from 2-Ethoxyaniline and Urea

-

Reaction Setup: In a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, combine 2-ethoxyaniline hydrochloride (1 equivalent), urea (4 equivalents), water, and a catalytic amount of glacial acetic acid and concentrated hydrochloric acid.

-

Reaction Execution: Heat the mixture to a vigorous boil. The reaction progress can be monitored by the precipitation of the product.

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The solidified product is then broken up, filtered, washed with cold water, and dried to afford crude (2-Ethoxyphenyl)urea. Further purification can be achieved by recrystallization from boiling water to yield a crystalline solid.

Method B: From 2-Ethoxyaniline using a Phosgene Equivalent

For instances where milder reaction conditions are preferred or for the synthesis of more complex, unsymmetrical ureas, the use of a phosgene equivalent such as triphosgene is a highly effective strategy.[3] This method involves the in situ generation of an isocyanate from the aniline, which is then trapped by an amine. For the synthesis of the parent (2-Ethoxyphenyl)urea, ammonia can be used as the trapping agent.

Experimental Protocol: Synthesis of (2-Ethoxyphenyl)urea from 2-Ethoxyaniline and Triphosgene

-

Isocyanate Formation: In a fume hood, dissolve 2-ethoxyaniline (1 equivalent) and a non-nucleophilic base (e.g., triethylamine, 2 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane) under an inert atmosphere. Cool the solution in an ice bath. To this, add a solution of triphosgene (0.35 equivalents) in the same solvent dropwise.

-

Urea Formation: After the formation of the isocyanate is complete (as monitored by TLC or IR spectroscopy), carefully bubble ammonia gas through the reaction mixture or add a solution of ammonia in a suitable solvent.

-

Work-up and Purification: Once the reaction is complete, quench with water and separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Spectroscopic Characterization

Thorough characterization of (2-Ethoxyphenyl)urea is essential to confirm its identity and purity. The expected spectroscopic data are summarized below.

| Spectroscopic Data for (2-Ethoxyphenyl)urea | |

| Appearance | White to off-white crystalline solid |

| Molecular Formula | C9H12N2O2 |

| Molecular Weight | 180.21 g/mol |

| ¹H NMR (DMSO-d₆, 400 MHz) δ (ppm) | 8.2-8.4 (br s, 1H, Ar-NH), 7.8-8.0 (d, 1H, Ar-H), 6.8-7.1 (m, 3H, Ar-H), 6.1-6.3 (br s, 2H, -NH₂), 4.0-4.2 (q, 2H, -OCH₂CH₃), 1.3-1.5 (t, 3H, -OCH₂CH₃) |

| ¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm) | 158.0 (C=O), 147.0 (C-OEt), 128.0 (Ar-C), 121.0 (Ar-C), 120.0 (Ar-C), 115.0 (Ar-C), 112.0 (Ar-C), 64.0 (-OCH₂CH₃), 15.0 (-OCH₂CH₃) |

| FTIR (KBr, cm⁻¹) | 3450-3300 (N-H stretching), 1650-1630 (C=O stretching, Amide I), 1620-1580 (N-H bending, Amide II), 1250-1200 (C-O stretching) |

| Mass Spectrometry (EI) | m/z (%): 180 (M⁺), 136, 108, 91 |

(2-Ethoxyphenyl)urea as a Precursor for Heterocyclic Synthesis

The synthetic utility of (2-Ethoxyphenyl)urea lies in its ability to undergo intramolecular cyclization reactions to form valuable heterocyclic systems. The ortho-ethoxy group plays a crucial role in these transformations.

Synthesis of Benzimidazol-2-ones

Benzimidazol-2-ones are a prominent class of heterocycles found in numerous biologically active compounds. (2-Ethoxyphenyl)urea serves as an excellent precursor for the synthesis of 1-substituted benzimidazol-2-ones through an intramolecular N-arylation reaction.[4]

Mechanism of Cyclization

The reaction proceeds via an initial deprotonation of the urea nitrogen, followed by an intramolecular nucleophilic attack on the aromatic ring, leading to the displacement of the ethoxy group and the formation of the benzimidazolone ring system. The ethoxy group acts as a good leaving group under the reaction conditions.

Figure 1: General mechanism for the cyclization of (2-Ethoxyphenyl)urea.

Experimental Protocol: Synthesis of 1,3-Dihydro-2H-benzimidazol-2-one

-

Reaction Setup: To a solution of (2-Ethoxyphenyl)urea (1 equivalent) in a suitable high-boiling solvent such as dimethyl sulfoxide (DMSO), add a strong base like potassium hydroxide (KOH) (2-3 equivalents).

-

Reaction Execution: Heat the reaction mixture at an elevated temperature (e.g., 100-150 °C) and monitor the progress by TLC.

-

Work-up and Purification: After completion, cool the reaction mixture and pour it into ice-water. Acidify the mixture with a suitable acid (e.g., HCl) to precipitate the product. Filter the solid, wash with water, and dry. The crude product can be purified by recrystallization.

Applications in Drug Discovery and Development

The heterocyclic scaffolds derived from (2-Ethoxyphenyl)urea are of significant interest to the pharmaceutical industry. Benzimidazolones, for instance, are core structures in a variety of drugs with diverse therapeutic applications, including antihistamines, antipsychotics, and anticoagulants. The ability to readily synthesize these and other related heterocycles from a common, easily accessible precursor like (2-Ethoxyphenyl)urea provides a strategic advantage in the early stages of drug discovery and lead optimization.

The modular nature of the synthesis of (2-Ethoxyphenyl)urea itself allows for the introduction of various substituents on the phenyl ring, which can then be carried through to the final heterocyclic product. This enables the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

Conclusion

(2-Ethoxyphenyl)urea is a versatile and valuable precursor in organic synthesis, offering a reliable and efficient entry into a range of important heterocyclic systems. Its straightforward synthesis and predictable reactivity in intramolecular cyclization reactions make it an attractive building block for both academic and industrial research. This technical guide has provided a comprehensive overview of the synthesis, characterization, and synthetic applications of (2-Ethoxyphenyl)urea, with the aim of empowering chemists to leverage its full potential in their synthetic endeavors. The continued exploration of the reactivity of this and related ortho-substituted aryl ureas is expected to unveil further novel and efficient synthetic methodologies for the construction of complex and biologically active molecules.

References

-

MDPI. (2023). 1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea. Molbank, 2023(1), M1531. [Link]

-

Biointerface Research in Applied Chemistry. (2021). The Synthesis of Unsymmetrical Urea from Substituted Phenethylamine and the Investigation of its Antibacterial, Anticancer, and Antioxidant Activity. Biointerface Research in Applied Chemistry, 12(5), 7052-7063. [Link]

- Google Patents. (2012). Preparation method of 2-hydroxybenzimidazole. CN102775355A.

-

Organic Syntheses. (n.d.). Dulcin. Organic Syntheses, Coll. Vol. 1, p.239 (1941); Vol. 5, p.47 (1925). [Link]

-

ResearchGate. (2018). Preparing 4-Ethoxyphenylurea Using Microwave Irradiation: Introducing Students to the Importance of Artificial Sweeteners and Microwave-Assisted Organic Synthesis (MAOS). [Link]

-

SIELC Technologies. (2018). Urea, 1-(p-ethoxyphenyl)-2-thio-. [Link]

-

ACS Publications. (2014). Regioselective Synthesis of Benzimidazolones via Cascade C–N Coupling of Monosubstituted Ureas. Organic Letters, 16(14), 3844–3847. [Link]

-

Chemical & Pharmaceutical Bulletin. (2005). 53(5), 492-497. [Link]

-

ACS Publications. (1994). A Safe and Efficient Method for Preparation of N,N'-Unsymmetrically Disubstituted Ureas Utilizing Triphosgene. The Journal of Organic Chemistry, 59(7), 1937-1938. [Link]

-

ResearchGate. (n.d.). (a) ¹H NMR spectra and (b) ¹³C NMR spectra of the formation of... [Link]

-

Organic Chemistry Portal. (n.d.). Benzimidazolone synthesis. [Link]

-

ResearchGate. (n.d.). Synthesis of mono-and N,N-disubstituted ureas. [Link]

-

Revues Scientifiques Marocaines. (2022). SYNTHESIS OF VARIOUS BENZIMIDAZOLONE DERIVATIVES. Journal Marocain de Chimie Hétérocyclique, 21(2), 29-35. [Link]

-

ResearchGate. (n.d.). (a) FTIR Spectrum of pure Urea. [Link]

-

RSC Publishing. (2000). Selected syntheses of ureas through phosgene substitutes. Green Chemistry, 2, 140-148. [Link]

-

Organic Syntheses. (n.d.). ARYLUREAS I. CYANATE METHOD. Organic Syntheses, Coll. Vol. 3, p.136 (1955); Vol. 21, p.14 (1941). [Link]

-

RSC Publishing. (n.d.). Electronic Supplementary Information (ESI) Urea-engineering mediated hydrogen-bond donating Friedel−Crafts alkylation of indol. [Link]

-

NIH. (2019). One-Pot Two-Step Synthesis of 2-Aryl benzimidazole N-oxides Using Microwave Heating as a Tool. Molecules, 24(19), 3583. [Link]

-

ResearchGate. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. [Link]

-

NIH. (2022). Highly Selective Electrochemical Synthesis of Urea Derivatives Initiated from Oxygen Reduction in Ionic Liquids. ACS Omega, 7(47), 43335–43342. [Link]

-

MDPI. (2022). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetochemistry, 8(11), 136. [Link]

-

DSpace@MIT. (1939). The synthesis of ethylene urea. [Link]

-

ResearchGate. (n.d.). -Mass spectrum of urea content. [Link]

-

ResearchGate. (2017). How to synthesize urea derivatives using triphosgene?. [Link]

-

The Royal Society of Chemistry. (2017). Synthesis of dulcin. [Link]

-

CORE. (2016). Data of 1H/13C NMR spectra and degree of substitution for chitosan alkyl urea. [Link]

-

Organic Chemistry Portal. (2017). Convenient One-Pot Two-Step Synthesis of Symmetrical and Unsymmetrical Diacyl Ureas, Acyl Urea/Carbamate/Thiocarbamate Derivatives, and Related Compounds. [Link]

-

ResearchGate. (n.d.). Synthesis of benzo[2][5]imidazo[2,1-a]phthalazines. [Link]

-

The Infra-red Absorption Spectrum and Structure of Urea. (1962). Bulletin de l'Academie Polonaise des Sciences. Serie des Sciences Chimiques, 10, 469-474. [Link]

-

Doc Brown's Chemistry. (n.d.). mass spectrum,1H NMR & 13C NMR spectra & infrared spectrum of urea CH4N2O CO(NH2)2 O=C(NH2)2 prominent wavenumbers cm-1 detecting carbonyl amine amino functional groups present finger print for identification of urea image diagram doc brown's advanced organic chemistry revision notes. [Link]

-

PubChem. (n.d.). Urea. [Link]

-

ResearchGate. (n.d.). Identification of the generated urea product. (a) Exact m/z matching of... [Link]

Sources

Toxicological Screening of (2-Ethoxyphenyl)urea and Analogs: A Risk-Stratification Framework

This technical guide details the toxicological screening framework for (2-Ethoxyphenyl)urea (commonly referred to as o-Dulcin or o-phenetylurea) and its structural analogs.[1] This document is designed for drug development scientists to navigate the specific safety liabilities associated with phenylurea scaffolds, distinguishing the risks of the ortho isomer from the known carcinogenicity of the para isomer (Dulcin).

Executive Summary: The "Dulcin" Legacy and the Ortho-Para Divergence

(4-Ethoxyphenyl)urea, known as Dulcin , was a synthetic sweetener banned in the 1950s due to hepatotoxicity and liver tumor induction. Its structural isomer, (2-Ethoxyphenyl)urea , and related phenylurea analogs remain of interest in medicinal chemistry as intermediates and potential pharmacophores.

The core toxicological challenge with this class is metabolic bioactivation .[1] The safety profile hinges on two mechanisms:

-

Urea Hydrolysis: Cleavage of the urea bond releases ethoxyanilines (phenetidines).[1]

-

N-Hydroxylation: Formation of reactive nitrenium ions or quinone imines leading to methemoglobinemia and DNA adduction.[1]

This guide provides a self-validating screening protocol to de-risk (2-Ethoxyphenyl)urea analogs, ensuring they do not share the fatal flaws of their predecessors.[1]

Mechanistic Toxicology & SAR Logic[1]

The Metabolic Fork in the Road

The toxicity of phenylureas is dictated by the stability of the urea bond and the position of the ethoxy substituent.

-

The Para-Trap (Dulcin): The para-ethoxy group blocks para-hydroxylation (a safe detoxification route), forcing metabolism toward N-hydroxylation or urea hydrolysis.[1] The resulting p-phenetidine is a known nephrotoxin and carcinogen precursor.[1]

-

The Ortho-Opportunity ((2-Ethoxyphenyl)urea): The ortho-ethoxy group provides steric hindrance around the urea nitrogen.[1] This theoretically reduces the rate of enzymatic hydrolysis.[1] However, if hydrolysis occurs, o-phenetidine is released, which carries its own oxidative risks (methemoglobinemia).

Visualizing the Toxicity Pathway

The following diagram illustrates the critical metabolic nodes that must be monitored during screening.

Caption: Metabolic divergence of phenylureas. Screening must quantify the flux toward the Red nodes (Toxicity) vs. Green nodes (Detoxification).

The Screening Workflow (Tiered Approach)

Do not rely on a single endpoint. Use this tiered decision matrix to filter candidates early.

Tier 1: In Silico & Physicochemical Profiling

-

Objective: Predict hydrolytic stability and metabolic soft spots.

-

Method:

-

QSAR Modeling: Calculate Hammett constants (

) for substituents. Electron-withdrawing groups on the phenyl ring generally stabilize the urea bond against enzymatic hydrolysis.[1] -

Steric Parameters: Calculate Taft steric parameters (

) for the ortho position. Higher steric bulk correlates with increased resistance to amidase cleavage.[1]

-

Tier 2: In Vitro Metabolic Stability (The "Kill Step")

-

Objective: Quantify the release of toxic anilines (phenetidines).

-

Assay: Microsomal Stability Assay with Aniline Trapping.

-

Acceptance Criteria: < 5% conversion to aniline derivative over 60 minutes.

Tier 3: Functional Toxicity

-

Objective: Assess genotoxicity and oxidative stress.

-

Assays:

-

Ames Test (Strain TA98/TA100): +/- S9 fraction. (Crucial for detecting N-hydroxylated metabolites).

-

Erythrocyte Oxidative Stress Assay: Direct measurement of Methemoglobin (MetHb) formation in human whole blood.

-

Detailed Protocol: Microsomal Aniline Release Assay

This is the critical self-validating protocol.[1] If the compound releases aniline here, it fails safety requirements regardless of other results.

Principle

Incubation of the test compound with liver microsomes (human and rat) to simulate Phase I metabolism. The endpoint is not just disappearance of parent, but the stoichiometric appearance of 2-ethoxyaniline , quantified via LC-MS/MS.

Materials

-